N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound characterized by its unique structural features, which include an isoxazole ring and a benzodioxine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Construction of the Benzodioxine Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amidation Reaction: The final step involves the coupling of the isoxazole derivative with the benzodioxine carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated benzodioxine derivatives.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzyme systems, while its anti-inflammatory effects might involve the suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-3-isoxazolyl)benzenesulfonamide: Known for its antimicrobial properties.
2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Used as an intermediate in organic synthesis.
5-methyl-3-isoxazolecarboxamide: Studied for its potential pharmacological activities.
Uniqueness
N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its combined structural features of an isoxazole ring and a benzodioxine moiety, which confer unique chemical reactivity and potential biological activities not observed in the individual components.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(16)9-2-3-10-11(7-9)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIDZNHQAZVPHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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